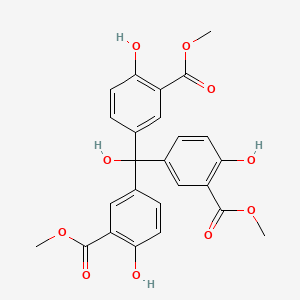
Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol is an organic compound with the molecular formula C25H22O10 It is characterized by its three hydroxy and methoxycarbonyl groups attached to a central carbinol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol typically involves the reaction of 4-hydroxy-3-methoxycarbonylbenzaldehyde with a suitable reducing agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxycarbonyl groups can be reduced to alcohols or other derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol has several applications in scientific research:
Mechanism of Action
The mechanism by which Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol exerts its effects is primarily through its functional groups. The hydroxy and methoxycarbonyl groups can interact with various molecular targets, influencing biochemical pathways. For example, the hydroxy groups can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Tris(4-hydroxyphenyl)methane: Similar structure but lacks the methoxycarbonyl groups.
Tris(4-methoxyphenyl)methane: Similar structure but lacks the hydroxy groups.
Uniqueness: Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol is unique due to the presence of both hydroxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
128626-48-2 |
|---|---|
Molecular Formula |
C25H22O10 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[hydroxy-bis(4-hydroxy-3-methoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C25H22O10/c1-33-22(29)16-10-13(4-7-19(16)26)25(32,14-5-8-20(27)17(11-14)23(30)34-2)15-6-9-21(28)18(12-15)24(31)35-3/h4-12,26-28,32H,1-3H3 |
InChI Key |
PYBWMVOTCMEAJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C(=O)OC)(C3=CC(=C(C=C3)O)C(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


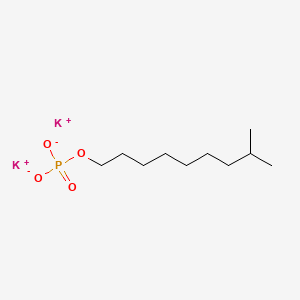
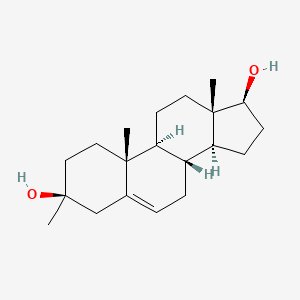
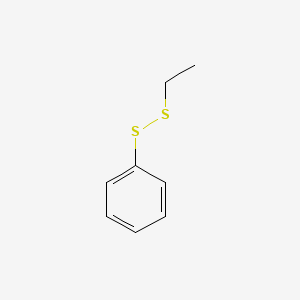
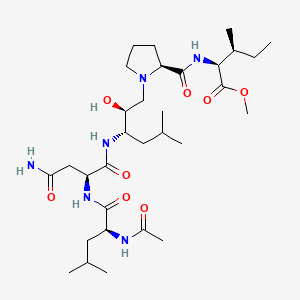
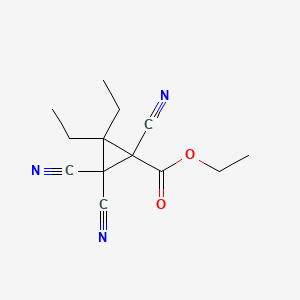
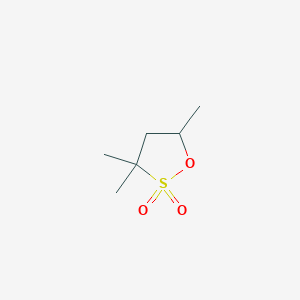
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)

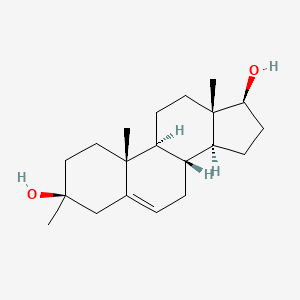
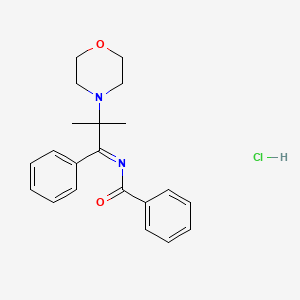
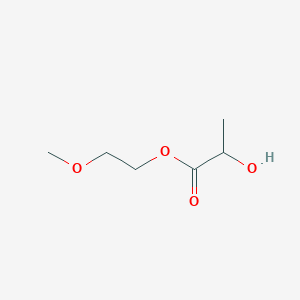
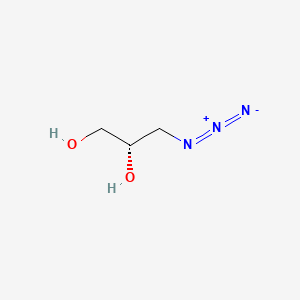

![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
